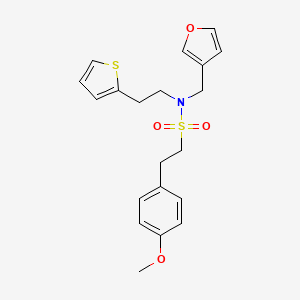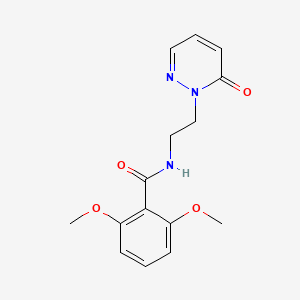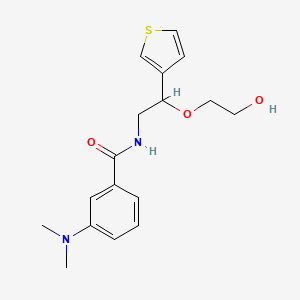![molecular formula C17H16N2O4S B2636855 1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797703-14-0](/img/structure/B2636855.png)
1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(Piperidin-1-ylsulfonyl)pyridine has a similar structure. It has a molecular formula of C10H14N2O2S and a molecular weight of 226.3 .
Molecular Structure Analysis
The molecular structure of 3-(Piperidin-1-ylsulfonyl)pyridine consists of a pyridine ring attached to a piperidine ring via a sulfonyl group .
Physical And Chemical Properties Analysis
The compound 3-(Piperidin-1-ylsulfonyl)pyridine has a melting point of 88-89 °C, a predicted boiling point of 381.3±34.0 °C, and a predicted density of 1.271±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Sigma Ligands and Binding Site Selectivity
Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives have been explored for their affinity and selectivity towards sigma 1 and sigma 2 receptors. These compounds have shown potential in the modulation of receptor activity, with specific structural modifications affecting their binding affinity and selectivity. For instance, research has indicated that the N-substituent size significantly influences the affinity and selectivity towards sigma receptors, highlighting the delicate balance between structural features and biological activity Moltzen, E., Perregaard, J., & Meier, E., 1995.
Diuretic and Antihypertensive Properties
N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have demonstrated species-specific diuretic and antihypertensive activities in animal models. These findings suggest the potential for developing new therapeutics targeting cardiovascular conditions Klioze, S., & Novick, W. J., 1978.
Central Nervous System Agents
Compounds with a spiro[isobenzofuran-1(3H),4'-piperidine] structure have been synthesized with the aim of discovering new central nervous system (CNS) agents. Initial research has identified these compounds as potential leads for further exploration due to their promising pharmacological profiles, including inhibition of tetrabenazine-induced ptosis, suggesting potential antidepressant or neuroprotective effects Bauer, V., Duffy, B. J., Hoffman, D., et al., 1976.
Antimicrobial Activities
The synthesis of various spiro thiazolinone heterocyclic compounds has been explored, with some derivatives showing increased antimicrobial activities. This research avenue offers a glimpse into the potential of spiro compounds in addressing microbial resistance through the development of novel antimicrobial agents Patel, P. N., & Patel, Y., 2015.
Novel Synthetic Approaches
Innovative synthetic methodologies have been developed to construct spiro[isobenzofuran-1,2′-pyrrole] derivatives, highlighting the versatility and potential of these compounds in organic synthesis. These methods facilitate the efficient and selective production of spiro compounds, paving the way for their application in various scientific domains Mahdavinia, G. H., Mohammadizadeh, M., Ariapour, N., & Alborz, M., 2014.
Wirkmechanismus
Target of Action
The primary target of the compound 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is the H(+),K(+)-ATPase enzyme, also known as the proton pump . This enzyme plays a crucial role in gastric acid secretion, which is essential for digestion and protection against pathogens .
Mode of Action
1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one acts as a potent inhibitor of the H(+),K(+)-ATPase enzyme . It binds to the enzyme in a potassium-competitive manner, which is different from the action of proton pump inhibitors . This binding inhibits the activity of the enzyme, thereby reducing gastric acid secretion .
Biochemical Pathways
The inhibition of the H(+),K(+)-ATPase enzyme by 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one affects the gastric acid secretion pathway . This leads to a decrease in the production of gastric acid, which can have downstream effects on digestion and the body’s defense against ingested pathogens .
Pharmacokinetics
The compound’s potent inhibitory effect on gastric acid secretion suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one’s action include a significant reduction in gastric acid secretion . This can lead to an increase in gastric pH, providing relief from conditions associated with excess gastric acid, such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Action Environment
Factors such as ph could potentially affect the compound’s activity, as the h(+),k(+)-atpase enzyme it targets is active in the highly acidic environment of the stomach .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1'-pyridin-3-ylsulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-14-6-1-2-7-15(14)17(23-16)8-4-10-19(12-17)24(21,22)13-5-3-9-18-11-13/h1-3,5-7,9,11H,4,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFZGNXYMWYNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)C3=CN=CC=C3)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)

![N-[2-[[2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2636784.png)
![N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2636785.png)



![[1-(2-Fluorophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636791.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2636795.png)